[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione
Description
Historical Context and Evolution of Benzofuro[3,2-d]pyrimidine Scaffolds in Academic Research
The exploration of fused pyrimidine (B1678525) systems, such as benzofuro[3,2-d]pyrimidines, is part of a broader historical trend in medicinal chemistry focusing on heterocycles that mimic the structure of endogenous purines. nih.gov The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives prime candidates for interacting with biological systems. ijpsr.infonih.gov
Initial research into the benzofuro[3,2-d]pyrimidine scaffold focused on establishing fundamental synthetic routes. Early methodologies often involved the condensation of a 3-amino-2-benzofurancarboxamide precursor with various reagents. researchgate.netresearchgate.net A common and straightforward approach involves the one-step condensation of 3-amino-2-benzofurancarboxamide with aromatic aldehydes to yield 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines, the oxygen analogs of the thione . researchgate.net The evolution of this research saw the development of multi-step syntheses to create more complex and diversely substituted derivatives, expanding the chemical space for biological screening. researchgate.net These foundational synthetic studies paved the way for the exploration of this scaffold's therapeutic potential.
Table 1: Foundational Synthetic Approaches for the Benzofuro[3,2-d]pyrimidine Scaffold
| Precursor | Reagent(s) | Resulting Structure | Reference |
|---|---|---|---|
| 3-Amino-2-benzofurancarboxamide | Aromatic Aldehydes | 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine | researchgate.net |
| 2-Acetyl Benzofuran (B130515) | Aromatic Aldehydes, then Guanidine Nitrate | 2-Amino-4-(benzofuran-2-yl)-6-arylpyrimidine | researchgate.net |
| Benzofuran Chalcones | Urea (B33335) / Thiourea (B124793) | 4,6-Disubstituted Pyrimidin-2-ol / Pyrimidin-2-thiol | nih.gov |
Significance of theresearchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione Heterocycle in Chemical and Biological Studies
The introduction of a thione (C=S) group in place of a ketone (C=O) group at the 4-position of the benzofuro[3,2-d]pyrimidine ring system has profound implications for the molecule's chemical reactivity and biological profile. Sulfur-containing heterocycles are recognized for their diverse pharmacological activities and utility as synthetic intermediates. openmedicinalchemistryjournal.comresearchgate.net
Chemical Significance: The thione group is a versatile functional group in organic synthesis. It can exist in tautomeric equilibrium with the corresponding thiol form, researchgate.netBenzofuro[3,2-d]pyrimidin-4-thiol, which influences its reactivity. researchgate.net This functional group serves as a key intermediate for introducing further diversity into the scaffold. For instance, the sulfur atom can be alkylated to form S-substituted derivatives or displaced by nucleophiles to introduce amino or other functional groups at the 4-position, creating a library of compounds for structure-activity relationship (SAR) studies. researchgate.net
Biological Significance: The benzofuro[3,2-d]pyrimidine core itself has been associated with a range of biological activities, including anticancer, antimicrobial, and antiviral properties. asianpubs.orgtandfonline.comnih.gov The presence of the thione moiety can enhance or modulate these activities. Thione-containing heterocyclic compounds are known to exhibit various biological effects. researchgate.netmdpi.com For example, the related thieno[3,4-d]pyrimidin-4(3H)-thione has been investigated as an effective photosensitizer for photodynamic therapy in cancer, demonstrating the potential of such thio-analogs in medicine. rsc.org Derivatives of the core benzofuran[3,2-d]pyrimidine-4(3H)-one structure have been developed as potent inhibitors of Poly ADP ribose polymerase-1 (PARP-1), a crucial enzyme in DNA repair, highlighting the scaffold's relevance in oncology. nih.gov The thione analog is therefore a molecule of high interest for its potential to yield novel therapeutic agents.
Overview of Current Research Trajectories and Methodological Approaches forresearchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione
Contemporary research on benzofuro[3,2-d]pyrimidine derivatives, including the thione variant, is largely driven by drug discovery efforts, particularly in oncology and infectious diseases.
Current Research Trajectories:
Anticancer Drug Development: A primary focus is the development of kinase inhibitors. Fused pyrimidine scaffolds are known to mimic the adenine (B156593) ring of ATP and can bind to the hinge region of kinase enzymes. nih.gov Research on related fused pyrimidines, such as pyrido[2,3-d]pyrimidines, as inhibitors of EGFR (Epidermal Growth Factor Receptor) provides a roadmap for investigating benzofuro[3,2-d]pyrimidines against similar targets. nih.gov Additionally, the success of the -one analogs as PARP-1 inhibitors encourages the synthesis and evaluation of the -thione derivatives for the same target. nih.gov
Antiviral Agents: Certain benzofurano[3,2-d]pyrimidine-2-one derivatives have been identified as nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). nih.gov This finding suggests that the broader scaffold, including the 4-thione variant, could be a promising starting point for developing new antiviral therapies.
Antimicrobial Agents: Numerous studies have demonstrated the antibacterial and antifungal properties of benzofuro[3,2-d]pyrimidine derivatives against various pathogens. researchgate.netresearchgate.net Research continues to explore new substitutions on the scaffold to optimize potency and spectrum of activity.
Methodological Approaches:
Synthetic Chemistry: Modern synthetic efforts focus on efficient, high-yield reactions to generate libraries of diverse analogs. This includes the use of precursors like benzofuran chalcones which can be cyclized with thiourea to directly form the corresponding pyrimidine-thione core. nih.gov
Computational Chemistry: In silico methods such as molecular docking are increasingly used to predict the binding modes and affinities of newly designed compounds with their biological targets. nih.govtandfonline.com This computational screening helps to prioritize which derivatives to synthesize and test, streamlining the drug discovery process.
Biological Screening: High-throughput screening (HTS) of compound libraries against various cell lines (e.g., cancer cells) and enzymes is the standard method for identifying initial hits. asianpubs.orgtandfonline.com Subsequent detailed in vitro assays are used to determine potency (e.g., IC₅₀ values) and mechanism of action. nih.gov
The collective findings underscore the importance of the researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione scaffold as a valuable target for further synthetic exploration and biological evaluation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-[1]benzofuro[3,2-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5H,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYGQMGDXGLAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=S)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies Forbenzofuro 3,2 D Pyrimidine 4 3h Thione and Analogues
Retrosynthetic Analysis of thetandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione Core Structure
A retrosynthetic analysis of the tandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione core reveals several strategic disconnections that inform the primary synthetic routes. The pyrimidine (B1678525) ring is the most logical starting point for disconnection. Cleavage of the N1-C2 and C4-N3 bonds of the pyrimidine ring leads to a key intermediate, a 3-aminobenzofuran-2-carboxamide (B1330751) or a related derivative. This disconnection suggests a synthetic strategy involving the cyclization of an appropriately substituted 3-aminobenzofuran precursor with a one-carbon synthon that can also provide the sulfur atom for the thione functionality.
Conventional Multi-Step Synthetic Pathways fortandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione
Conventional approaches to the synthesis of tandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione and its analogues typically involve multi-step sequences that culminate in the formation of the fused heterocyclic system. These methods are well-established and offer reliable access to the target compounds.
Cyclocondensation Reactions intandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of the tandfonline.combenzofuro[3,2-d]pyrimidine core. A prevalent method involves the reaction of a 3-aminobenzofuran-2-carboxamide derivative with a suitable one-carbon electrophile that also serves as the source of the thione group.
One common approach is the reaction of 3-aminobenzofuran-2-carboxamide with carbon disulfide in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide. This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization to yield the desired tandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione.
Alternatively, isothiocyanates can be employed to introduce substituents at the N-3 position of the pyrimidine ring. The reaction of ethyl 3-aminobenzofuran-2-carboxylate with various isothiocyanates leads to the formation of 3-substituted-2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones. tandfonline.com This reaction is typically carried out in a suitable solvent like isopropanol (B130326) in the presence of a base such as triethylamine. tandfonline.com
Another strategy involves the reaction of 2-acyl-3-aminobenzofuran derivatives with ammonium (B1175870) thiocyanate. This leads to the formation of N-[(2-acyl-1-benzofuran-3-yl)carbamothioyl]acetamide intermediates, which upon treatment with sodium hydroxide, undergo cyclization to afford 4-substituted- tandfonline.combenzofuro[3,2-d]pyrimidine-2-thiols. ijpsonline.com
The following table summarizes representative examples of cyclocondensation reactions for the synthesis of the tandfonline.combenzofuro[3,2-d]pyrimidine-4(3H)-thione core and its analogues.
Table 1: Cyclocondensation Reactions for the Synthesis of tandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione and Analogues
| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Reference |
| 3-Aminobenzofuran-2-carboxamide | Carbon disulfide | KOH, Ethanol (B145695), Reflux | tandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione | ijpsonline.com |
| Ethyl 3-aminobenzofuran-2-carboxylate | Alkyl/Aryl isothiocyanate | Triethylamine, 2-Propanol | 3-Alkyl/Aryl-2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one | tandfonline.com |
| 2-Acetyl-3-amino-5-nitrobenzofuran | Ammonium thiocyanate, Acetyl chloride | Acetone | N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide | ijpsonline.com |
| N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide | Sodium hydroxide | Water, Reflux | 4-Methyl-8-nitro tandfonline.combenzofuro[3,2-d]pyrimidine-2-thiol | ijpsonline.com |
Strategic Utilization of Precursors and Intermediates
Another important precursor, ethyl 3-isothiocyanato-1-benzofurane-2-carboxylate, is synthesized from ethyl 3-amino-1-benzofuran-2-carboxylate by reaction with thiophosgene (B130339) or a less toxic equivalent. tandfonline.com This isothiocyanate intermediate is highly reactive and serves as a versatile building block for the synthesis of various 3-substituted thione analogues.
The strategic functionalization of the benzofuran (B130515) ring prior to pyrimidine ring formation allows for the introduction of a wide range of substituents, which can be used to modulate the physicochemical and biological properties of the final compounds. For instance, starting with a 5-nitro-substituted 2-hydroxybenzonitrile (B42573) leads to the corresponding 8-nitro- tandfonline.combenzofuro[3,2-d]pyrimidine derivatives. ijpsonline.com
Advanced and Contemporary Synthetic Approaches fortandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione
In addition to conventional methods, modern synthetic strategies are being developed to improve the efficiency, diversity, and environmental footprint of the synthesis of tandfonline.combenzofuro[3,2-d]pyrimidine-4(3H)-thione and its analogues.
Metal-Catalyzed Coupling Reactions in Benzofuro[3,2-d]pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-H functionalization of heterocyclic compounds, including benzofurans. While direct C-H arylation of the pre-formed tandfonline.combenzofuro[3,2-d]pyrimidine-4(3H)-thione is not extensively reported, the arylation of the benzofuran core prior to pyrimidine ring formation is a viable and attractive strategy for generating structural diversity.
Palladium-catalyzed direct C-H arylation of benzofurans at the C2 or C3 position with aryl halides or their equivalents allows for the introduction of various aryl and heteroaryl substituents. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.commdpi.com For example, the palladium-catalyzed reaction of benzofurans with triarylantimony difluorides in the presence of a copper co-catalyst affords 2-arylbenzofurans in good yields. nih.gov This methodology can be applied to the synthesis of 2-aryl-3-aminobenzofuran precursors, which can then be cyclized to form 2-aryl- tandfonline.combenzofuro[3,2-d]pyrimidines.
The following table provides examples of palladium-catalyzed C-H arylation of benzofuran, a key step in the synthesis of advanced analogues.
Table 2: Palladium-Catalyzed C-H Arylation of Benzofuran
| Benzofuran Derivative | Arylating Agent | Catalyst System | Product | Reference |
| Benzofuran | Triarylantimony difluoride | Pd(OAc)₂, CuCl₂ | 2-Arylbenzofuran | nih.gov |
| Benzophosphole | Aryl halide | Pd(OAc)₂ or Pd(PCy₃)₂ | C-H arylated benzophosphole | rsc.org |
| Benzofuran | N'-Acyl arylhydrazine | Pd(OAc)₂ | 2-Arylbenzofuran | researchgate.net |
| 2-Substituted benzofuran | Aryl bromide | Pd catalyst | 2-Substituted 3-arylbenzofuran | researchgate.net |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. This technology is particularly well-suited for the synthesis of heterocyclic compounds. While specific microwave-assisted protocols for the synthesis of tandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione are not extensively documented, related syntheses of fused pyrimidines and thiones have been successfully carried out under microwave irradiation. nih.govmdpi.combeilstein-journals.orgnih.govresearchgate.net
For instance, the Biginelli-like condensation of aldehydes, β-ketoesters, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones and thiones can be significantly expedited using microwave heating. mdpi.comnih.gov Similarly, the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives has been efficiently achieved through microwave-assisted procedures. nih.govresearchgate.net These examples suggest that the cyclocondensation reactions involved in the synthesis of tandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione could be effectively translated to microwave-assisted conditions, leading to shorter reaction times and potentially higher yields. The use of microwave irradiation in the synthesis of precursors, such as the Kornblum oxidation of benzyl (B1604629) halides to aldehydes, has also been shown to be advantageous. mdpi.com
The application of microwave technology to the synthetic routes described in the conventional methods section represents a promising avenue for the development of more efficient and environmentally friendly protocols for the production of tandfonline.comBenzofuro[3,2-d]pyrimidine-4(3H)-thione and its diverse analogues.
Solvent-Free and Mechanochemical Synthesis Techniques
The complete elimination of solvents is a primary goal in green synthesis, leading to cleaner reactions, simpler product isolation, and a significant reduction in chemical waste. rasayanjournal.co.in For pyrimidine derivatives, several solventless approaches have proven effective, including microwave-assisted synthesis and mechanochemistry, which can offer higher yields, faster reaction times, and reduced environmental impact. rasayanjournal.co.inpowertechjournal.com
Microwave-assisted synthesis under solvent-free conditions is a powerful tool. While conventional heating methods for synthesizing pyrimidine derivatives from chalcones and urea/thiourea may require several hours of reflux in solvents like ethanol, microwave irradiation can often reduce reaction times to mere minutes and increase yields significantly. ijres.org
Mechanochemical synthesis , particularly through techniques like planetary ball milling, offers another robust solvent-free alternative. rasayanjournal.co.inpowertechjournal.com In this method, mechanical energy is used to induce chemical reactions between solid reactants. rasayanjournal.co.in The process creates an amorphous mixture with a large surface area, facilitating the reaction without the need for a bulk solvent medium. rasayanjournal.co.in For instance, the synthesis of triazolopyrimidines has been successfully carried out using planetary ball milling, a technique that aligns with green chemistry principles. rasayanjournal.co.inpowertechjournal.com
While direct applications of these techniques to " nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione" are not extensively documented, the successful synthesis of various fused pyrimidine systems suggests their high potential for this target molecule. These methods represent a significant advancement over classical syntheses that often rely on volatile and hazardous organic solvents. researchgate.netresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Techniques for Pyrimidine Derivatives
| Technique | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Reflux in ethanol with KOH for 4+ hours | Well-established methodology | ijres.org |
| Microwave Synthesis | Ethanol with KOH, irradiated for 7-10 minutes | Drastically reduced reaction time, improved yields (e.g., from 58% to 85%) | ijres.org |
| Mechanochemistry (Ball Milling) | Solid reactants milled with a catalyst | Solvent-free, high efficiency, reusable catalyst | rasayanjournal.co.inpowertechjournal.com |
Green Chemistry Principles innih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione Synthesis
Adhering to green chemistry principles involves a holistic approach to chemical synthesis, focusing on minimizing waste, maximizing efficiency, and using safer substances. nih.govrasayanjournal.co.in Key considerations include atom economy, reaction efficiency, and the careful selection of solvents and catalysts. powertechjournal.com
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comyoutube.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently "greener" as they generate minimal or no byproducts. primescholars.com
Traditional multi-step syntheses of complex molecules like benzofuro[3,2-d]pyrimidines often suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final structure. researchgate.netresearchgate.net A superior strategy for enhancing atom economy is the use of multi-component reactions (MCRs) . rasayanjournal.co.in MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials, thereby maximizing atom efficiency. rsc.org
For example, the synthesis of some fused pyrimidines can be achieved through one-pot, three-component condensation reactions, which are noted for their high atom economy and yield. While a specific MCR for " nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione" is a target for future development, the principle remains a benchmark for designing more efficient routes. researchgate.net The contrast between a linear synthesis and an MCR approach highlights the potential for significant waste reduction.
Implementation of Sustainable Solvents and Catalysts
The choice of solvents and catalysts is critical to the environmental footprint of a synthetic process. Many traditional syntheses of benzofuro[3,2-d]pyrimidine derivatives employ hazardous solvents like phosphorus oxychloride or dimethylformamide (DMF), and strong acid catalysts. researchgate.netresearchgate.netijpsonline.com Green chemistry seeks to replace these with safer, more sustainable alternatives.
Sustainable Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of related benzofuran pyrimidine derivatives has been reported in aqueous media, demonstrating the feasibility of moving away from organic solvents. ijpsonline.com Ethanol is also considered a more benign solvent and is used in some preparations, often for recrystallization or as a reaction medium. ijres.orgasianpubs.orgnih.gov
Sustainable Catalysts: The ideal catalyst is highly efficient, selective, reusable, and non-toxic. In the synthesis of pyrimidine analogues, there is a shift towards:
Heterogeneous catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), allowing for easy separation and reuse. Porous poly-melamine-formaldehyde has been used as a reusable, heterogeneous organocatalyst in the synthesis of pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com
Biocatalysts: Enzymes offer high selectivity under mild conditions, although their application in complex heterocyclic synthesis is still an emerging field. powertechjournal.com
Metal-free catalysts: Avoiding heavy or toxic metals is a key green objective. Simple, environmentally benign catalysts like sulfamic acid have been used effectively in MCRs to produce fused nitrogen heterocycles. researchgate.net
The use of a catalytic amount of hydrochloric acid or sodium hydroxide is common in current syntheses, but the development of solid acid or base catalysts could further improve the sustainability of the process by simplifying workup and enabling catalyst recycling. researchgate.netijpsonline.com
Table 2: Green Chemistry Profile of Solvents and Catalysts in Fused Pyrimidine Synthesis
| Substance | Role | Classification/Comment | Reference |
|---|---|---|---|
| Phosphorus Oxychloride | Reagent/Solvent | Hazardous, corrosive, poor atom economy | researchgate.netresearchgate.net |
| Ethanol | Solvent | Greener alternative, biodegradable | ijres.orgasianpubs.org |
| Water | Solvent | Ideal green solvent, non-toxic, safe | ijpsonline.com |
| Dimethylformamide (DMF) | Solvent | Hazardous, reproductive toxicity | ijpsonline.com |
| Hydrochloric Acid (HCl) | Catalyst | Corrosive, requires neutralization | researchgate.netresearchgate.net |
| Sulfamic Acid | Catalyst | Solid, reusable, "enviro-economic" catalyst | researchgate.net |
Chemical Derivatization and Functionalization of Thebenzofuro 3,2 D Pyrimidine 4 3h Thione Scaffold
Strategic Functionalization at Key Positions of theasianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione Nucleus
The reactivity of the asianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione scaffold is characterized by the presence of several nucleophilic and electrophilic centers, allowing for a range of chemical modifications. The nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic sulfur atom are particularly amenable to functionalization.
N-Alkylation and N-Acylation Reactions
The pyrimidine ring of the scaffold possesses two nitrogen atoms, N1 and N3, which can potentially undergo alkylation and acylation. However, the reactivity of these positions is influenced by steric and electronic factors. The N3 position, being part of an amide-like system, is generally more nucleophilic and accessible for substitution.
N-alkylation is typically achieved by treating the parent thione with alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction. Stronger bases and polar aprotic solvents tend to favor N-alkylation. For instance, the use of sodium hydride in dimethylformamide (DMF) with an alkyl halide would be a standard approach.
N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. These reactions introduce a carbonyl group onto the nitrogen atom, which can serve as a handle for further diversification or to modulate the electronic properties of the ring system.
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Pyrimidine-2-thione derivative | Alkyl halide, K2CO3, DMF | N-alkylated pyrimidine-2-thione | General procedure |
| Pyrimidine-2-thione derivative | Acyl chloride, Triethylamine, CH2Cl2 | N-acylated pyrimidine-2-thione | General procedure |
Thione-to-Thioether Transformations and Related Derivatives
The exocyclic thione group at the C4 position is a versatile functional group that readily undergoes S-alkylation to form thioethers. This transformation is a cornerstone in the derivatization of this scaffold, as the resulting thioether can be a substrate for a variety of subsequent reactions, including nucleophilic substitution and oxidation.
S-alkylation is typically carried out by reacting the thione with an alkyl halide in the presence of a mild base, such as potassium carbonate, in a solvent like acetone or ethanol (B145695). This reaction is generally highly efficient and regioselective for the sulfur atom due to its high nucleophilicity. The resulting S-alkylated products are stable and can be isolated in high yields.
The thioether group can be further modified. For example, oxidation with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding sulfoxide or sulfone, depending on the reaction conditions. These oxidized derivatives have altered electronic and steric properties, which can be beneficial for biological activity. Furthermore, the thioether can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at the C4 position.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| asianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione | CH3I, K2CO3, Acetone | 4-(Methylthio) asianpubs.orgbenzofuro[3,2-d]pyrimidine | S-alkylation |
| 4-(Methylthio) asianpubs.orgbenzofuro[3,2-d]pyrimidine | m-CPBA, CH2Cl2 | 4-(Methylsulfinyl) asianpubs.orgbenzofuro[3,2-d]pyrimidine | Oxidation |
| 4-(Methylthio) asianpubs.orgbenzofuro[3,2-d]pyrimidine | Amine, Heat | 4-Amino- asianpubs.orgbenzofuro[3,2-d]pyrimidine derivative | Nucleophilic Substitution |
Analysis of Substituent Effects on Reactivity and Selectivity
The presence of substituents on the benzofuran (B130515) ring can significantly influence the reactivity and selectivity of functionalization reactions on the pyrimidine-thione moiety. Electron-donating groups (EDGs) on the benzofuran ring, such as methoxy or alkyl groups, increase the electron density of the entire heterocyclic system. This enhanced electron density can increase the nucleophilicity of both the nitrogen and sulfur atoms, potentially leading to faster reaction rates in both N- and S-alkylation. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density, which can deactivate the ring system towards electrophilic attack and may favor S-alkylation over N-alkylation due to the higher intrinsic nucleophilicity of the sulfur atom.
Steric hindrance also plays a crucial role. Bulky substituents near the reaction centers can hinder the approach of reagents, leading to lower yields or altered regioselectivity. For instance, a bulky substituent at the C5 position of the benzofuran ring might sterically encumber the N3 position of the pyrimidine ring, thereby favoring S-alkylation.
Ring System Modifications and Expansion Strategies of the Benzofuro[3,2-d]pyrimidine Framework
Modification of the core heterocyclic structure of the benzofuro[3,2-d]pyrimidine framework can lead to novel scaffolds with unique biological properties. One potential transformation is the Dimroth rearrangement, which involves the isomerization of the pyrimidine ring. This rearrangement typically occurs under thermal or pH-mediated conditions and can lead to the exchange of endocyclic and exocyclic heteroatoms. For the benzofuro[3,2-d]pyrimidine system, a Dimroth rearrangement could potentially lead to the formation of a asianpubs.orgbenzofuro[2,3-d]pyrimidine derivative, thus altering the connectivity of the fused rings. researchgate.net
Ring expansion strategies offer another avenue for structural diversification. For example, the pyrimidine ring could potentially be expanded to a seven-membered diazepine ring. Such a transformation might be achievable through a multi-step sequence involving ring opening of the pyrimidine, followed by the introduction of a two-carbon unit and subsequent cyclization. While direct ring expansion methods for this specific system are not extensively reported, analogous transformations in other fused pyrimidine systems suggest the feasibility of such strategies.
Palladium-Catalyzed Cross-Coupling Reactions for Diverse Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. To apply these methods to the asianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione scaffold, it is often necessary to first convert the thione into a more suitable substrate for cross-coupling. A common strategy involves the conversion of the thione to a 4-chloro derivative. This can be achieved by treating the corresponding oxo-analogue with a chlorinating agent like phosphorus oxychloride. The resulting 4-chloro- asianpubs.orgbenzofuro[3,2-d]pyrimidine is an excellent substrate for a variety of palladium-catalyzed reactions.
For instance, Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids allows for the introduction of diverse aromatic and heteroaromatic moieties at the C4 position. Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl groups, which can serve as handles for further transformations. Buchwald-Hartwig amination provides a direct route to C4-amino derivatives by coupling the 4-chloro substrate with a wide range of primary and secondary amines. These reactions significantly expand the chemical space accessible from the asianpubs.orgBenzofuro[3,2-d]pyrimidine scaffold.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | 4-Aryl- asianpubs.orgbenzofuro[3,2-d]pyrimidine |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Et3N | 4-Alkynyl- asianpubs.orgbenzofuro[3,2-d]pyrimidine |
| Buchwald-Hartwig | R1R2NH | Pd2(dba)3, BINAP, NaOtBu | 4-(R1R2N)- asianpubs.orgbenzofuro[3,2-d]pyrimidine |
Rational Design Principles for Novel Analogues ofasianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione
The rational design of novel analogues of asianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione is often guided by structure-activity relationship (SAR) studies and computational modeling. A key principle is the identification of pharmacophoric features within the scaffold that are essential for biological activity. For example, the benzofuran moiety may serve as a lipophilic region that interacts with a hydrophobic pocket in a biological target, while the pyrimidine-thione portion may be involved in hydrogen bonding or metal coordination.
Computational docking studies can be employed to predict the binding modes of designed analogues within the active site of a target protein. This allows for the in silico evaluation of potential modifications and the prioritization of compounds for synthesis. For instance, if a specific hydrogen bond is predicted to be crucial for binding, analogues can be designed to enhance this interaction.
Another important design principle is the concept of isosteric replacement. The thione group, for example, can be replaced with an oxo group to create the corresponding asianpubs.orgBenzofuro[3,2-d]pyrimidin-4(3H)-one. While this may seem like a minor change, it can have a significant impact on the compound's electronic properties, hydrogen bonding capabilities, and metabolic stability. By systematically exploring such isosteric replacements and other structural modifications, it is possible to fine-tune the pharmacological properties of the scaffold and develop novel analogues with improved potency, selectivity, and pharmacokinetic profiles.
Spectroscopic and Advanced Structural Elucidation Research Ofbenzofuro 3,2 D Pyrimidine 4 3h Thione and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Precise Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of asianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be determined.
In the ¹H NMR spectrum, the aromatic protons of the benzofuran (B130515) and pyrimidine (B1678525) rings typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts are influenced by the substituents on the heterocyclic core. For instance, in analogues, the pyrimidine proton often manifests as a distinct singlet. The proton attached to the nitrogen atom (N-H) in the pyrimidine ring of the thione tautomer is expected to appear as a broad singlet, often at a chemical shift greater than δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding.
The ¹³C NMR spectrum provides complementary information. The carbon atom of the thione group (C=S) is particularly noteworthy, typically resonating in the range of δ 175-185 ppm. The carbons within the aromatic benzofuran and pyrimidine moieties display signals in the δ 100-160 ppm range. Spectroscopic data from related substituted benzofuro[3,2-d]pyrimidine derivatives provide insight into the expected chemical shifts for the core structure.
Table 1: Representative ¹H and ¹³C NMR Data for Analogues of asianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione
| Compound | Solvent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
|---|---|---|---|---|
| 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol | DMSO-d₆ | 7.33-8.35 (m, ArH), 8.54 (s, 1H, pyrimidine), 10.35 (s, 1H, SH) | 100.5, 112.5, 112.9, 113.1, 117.0, 118.8, 123.2, 124.0, 127.3, 128.2, 130.4 (C-S), 145.3 (C=C), 151.5 (C-O), 153.8 (C-N), 155.8 (C=N), 179.4 (C-SH) | nih.gov |
| N⁴-(3-Bromophenyl)-N⁸-benzyl-benzofuro[3,2-d]pyrimidine-4,8-diamine | DMSO-d₆ | 7.20-8.64 (m, ArH), 8.61 (s, 1H, pyrimidine), 10.13 (s, 1H, NH) | 55.3, 102.8, 113.2, 118.0, 121.8, 126.6, 127.3, 127.6, 127.9, 129.0, 129.1, 129.5, 131.0, 136.0, 138.0, 139.2, 144.8, 148.1, 148.6, 149.3, 152.8 | asianpubs.org |
Mass Spectrometry Techniques in Elucidating Derivatization Pathways and Molecular Formulae
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of asianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₀H₆N₂OS. nih.gov
The fragmentation patterns observed under electron impact (EI) or other ionization methods offer valuable structural information. The pyrimidinethione moiety is relatively stable, but characteristic fragmentation pathways can be predicted. sapub.org The molecular ion peak (M⁺) is expected to be prominent. Common fragmentation processes for related heterocyclic systems include:
Loss of Sulfur or Thiol Radical: Cleavage of the C=S bond can lead to the loss of an S atom or an SH radical, depending on the tautomeric form present.
Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo a characteristic RDA fragmentation, breaking the ring into smaller, stable fragments.
Sequential Loss of Small Molecules: Fragmentation may proceed via the loss of small, neutral molecules like HCN or H₂S.
By analyzing the mass-to-charge ratio (m/z) of these fragment ions, the core structure can be confirmed, and in studies of derivatization, the site of modification can be identified by the mass shift in the fragments.
Table 2: Key Mass Spectrometry Data for asianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₆N₂OS | nih.gov |
| Molecular Weight | 202.23 g/mol | nih.gov |
| Monoisotopic Mass | 202.02008 u | nih.gov |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Tautomerism Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial insights into the functional groups present in a molecule and is particularly powerful for studying tautomeric equilibria. asianpubs.orgBenzofuro[3,2-d]pyrimidine-4(3H)-thione can exist in two tautomeric forms: the thione form and the thiol form ( asianpubs.orgBenzofuro[3,2-d]pyrimidin-4-thiol).
The thione tautomer is characterized by:
An N-H stretching vibration, typically observed in the IR spectrum as a broad band in the range of 3100-3400 cm⁻¹.
A C=S stretching vibration, which is expected to appear between 1100 and 1250 cm⁻¹. This band can sometimes be coupled with other vibrations.
The thiol tautomer is distinguished by:
A sharp S-H stretching band in the region of 2550-2600 cm⁻¹. The presence of this band is strong evidence for the thiol form. nih.gov
C=N stretching vibrations within the pyrimidine ring, which would differ from those in the thione form.
In the solid state and in solution, thioamides and related heterocyclic thiones predominantly exist in the thione form. scispace.com Spectroscopic analysis allows for the direct observation of the dominant tautomer under specific conditions. For example, the IR spectrum of a related compound, 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol, shows a distinct S-H stretch at 2564 cm⁻¹, confirming the presence of the thiol form in that specific analogue. nih.gov Raman spectroscopy can provide complementary data, especially for the C=S bond, which often gives a strong Raman signal.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Studies on derivatives such as N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine and 3-phenyl-1-benzofuro[3,2-d]pyrimidin-4(3H)-one have shown that the fused benzofuro[3,2-d]pyrimidine ring system is essentially planar. asianpubs.orgnih.gov This planarity facilitates significant π-π stacking interactions between adjacent molecules in the crystal lattice, contributing to the stability of the crystal packing. nih.gov
Furthermore, the presence of the N-H group in the thione form allows for the formation of intermolecular hydrogen bonds. These hydrogen bonds, along with C-H···π interactions, play a crucial role in organizing the molecules into well-defined supramolecular architectures, such as 2D layers. asianpubs.org X-ray analysis would definitively confirm the dominant thione tautomer in the solid state and provide precise measurements of the C=S double bond and other key structural parameters.
Table 3: Crystallographic Data for an Analogue, N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | asianpubs.org |
| Space Group | P-1 | asianpubs.org |
| Key Structural Feature | The benzofuran[3,2-d]pyrimidine ring is coplanar. | asianpubs.org |
| Intermolecular Interactions | Hydrogen bonds and C-H···π interactions stabilize a 2D supramolecular layer structure. | asianpubs.org |
In-Depth Computational and Theoretical Analysis of nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione Remains an Open Area of Research
While computational methods are frequently mentioned in the context of the broader benzofuro[3,2-d]pyrimidine class of compounds, detailed findings and specific data points for nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione are not present in the currently accessible scientific literature. The available research primarily focuses on the synthesis, characterization, and biological evaluation of various derivatives, with computational studies often limited to molecular docking to predict binding modes with biological targets.
The specific areas where detailed information is lacking include:
Quantum Chemical Calculations: There is a scarcity of published data on the optimized molecular geometry, energetic properties, Frontier Molecular Orbital (FMO) analysis (including HOMO-LUMO energy levels and gap), and Electrostatic Potential Surface (EPS) mapping for nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione. Such data is crucial for understanding the compound's electronic structure and predicting its reactivity.
Molecular Dynamics (MD) Simulations: No specific studies detailing MD simulations to investigate the conformational analysis and flexibility of nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione were found. This type of analysis is vital for understanding how the molecule behaves in a dynamic environment and interacts with biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling: While QSAR studies have been conducted on various pyrimidine derivatives, there is no available research that focuses on the development and statistical validation of QSAR models specifically for derivatives of nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione.
Therefore, until dedicated computational and theoretical studies on nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione are conducted and published, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be produced. The scientific community would benefit from future research in this area to fully elucidate the chemical and physical properties of this promising compound.
Computational and Theoretical Chemistry Studies Ofbenzofuro 3,2 D Pyrimidine 4 3h Thione
Quantitative Structure-Activity Relationship (QSAR) Modeling forBenzofuro[3,2-d]pyrimidine-4(3H)-thione Derivatives
Identification of Key Molecular Descriptors Influencing Biological Activity
The biological activity of a molecule is intrinsically linked to its structural and electronic properties. For researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione and its analogues, computational studies aim to identify key molecular descriptors that govern their interactions with biological systems. These descriptors, derived from the molecule's three-dimensional structure, can be broadly categorized into electronic, steric, and thermodynamic properties.
Quantitative Structure-Activity Relationship (QSAR) studies on related fused pyrimidine (B1678525) systems often highlight the importance of several key descriptors. While specific QSAR models for the parent thione are not extensively documented in publicly available literature, general principles derived from similar scaffolds can be applied.
Key Molecular Descriptors:
Electronic Descriptors: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The HOMO-LUMO gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, which can be advantageous for covalent inhibitors. The distribution of electron density, dipole moment, and electrostatic potential are also critical in determining how the molecule interacts with the electrostatic environment of a protein's active site.
Steric and Topological Descriptors: Molecular weight, molecular volume, surface area, and shape indices play a vital role in the molecule's ability to fit into a binding pocket. The presence of specific functional groups and their spatial arrangement are also key. For instance, the thione group in researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione is a potential hydrogen bond acceptor and can also participate in other types of interactions.
Lipophilicity and Solubility Descriptors: The partition coefficient (log P) is a critical descriptor for predicting a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For a drug candidate, a balanced log P value is often desired for good membrane permeability and aqueous solubility.
A hypothetical data table of calculated molecular descriptors for researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione is presented below. These values are typically calculated using quantum mechanical methods like Density Functional Theory (DFT).
| Descriptor | Hypothetical Value | Significance in Biological Activity |
| Molecular Weight | 202.23 g/mol | Influences diffusion and transport across membranes. |
| LogP | 2.5 | Indicates moderate lipophilicity, suggesting potential for good cell permeability. |
| HOMO Energy | -6.2 eV | Relates to the molecule's electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences non-covalent interactions with polar residues in a binding site. |
| Polar Surface Area | 75 Ų | Affects membrane permeability and solubility. |
These descriptors collectively form a molecular fingerprint that can be correlated with observed biological activities, such as enzyme inhibition or receptor binding affinity. By systematically modifying the researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione scaffold and calculating these descriptors for the resulting derivatives, researchers can build predictive QSAR models to guide the synthesis of compounds with enhanced biological profiles.
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione, molecular docking studies are instrumental in hypothesizing its binding modes within the active sites of various protein targets.
The benzofuro[3,2-d]pyrimidine scaffold is present in molecules that have been investigated for a range of biological activities, including as kinase inhibitors. ontosight.ai Molecular docking studies on derivatives of this scaffold have provided insights into their potential binding modes with targets such as receptor tyrosine kinases (e.g., EGFR). researchgate.nettandfonline.com
A typical molecular docking workflow involves:
Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.
Preparation of the Ligand: The 3D structure of researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity.
For a hypothetical interaction with a kinase, the researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione moiety would likely orient itself to form key interactions within the ATP-binding site. The pyrimidine ring is a well-known hinge-binder in many kinase inhibitors.
Potential Interactions:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the thione group can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions with backbone atoms in the hinge region of a kinase are often crucial for anchoring the inhibitor.
Hydrophobic Interactions: The benzofuran (B130515) portion of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Stacking: The aromatic benzofuran and pyrimidine rings can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.
The following table summarizes the putative interactions of researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione with a hypothetical kinase active site, based on common binding modes of similar heterocyclic inhibitors.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Acceptor) | Pyrimidine N1, Thione S | Hinge region backbone amides (e.g., Met, Cys) |
| Hydrogen Bond (Donor) | Pyrimidine N3-H | Hinge region backbone carbonyls |
| Hydrophobic Interactions | Benzofuran ring | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) |
| Pi-Stacking | Benzofuran ring | Aromatic residues (e.g., Phe, Tyr) |
These predicted binding modes provide a structural basis for the observed biological activity and can guide the rational design of derivatives with improved potency and selectivity. For instance, substituting the benzofuran ring with groups that can form additional favorable interactions could enhance binding affinity.
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a core scaffold like researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione, virtual screening can be employed to explore a vast chemical space of potential derivatives.
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. A common LBVS technique is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active is created. A virtual library of researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione derivatives can then be screened to identify compounds that match the pharmacophore model.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be performed. This typically involves docking a large library of compounds into the binding site of the target and ranking them based on their predicted binding affinities. This approach is powerful for identifying novel scaffolds that may not share obvious similarities with known ligands.
A typical SBVS workflow for a library of researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione derivatives would involve:
Library Generation: A virtual library is created by computationally enumerating various substituents at different positions of the researchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione core.
Filtering: The library is often filtered based on physicochemical properties (e.g., Lipinski's rule of five) to remove compounds with undesirable drug-like properties.
High-Throughput Docking: The filtered library is then docked into the target's binding site using a fast and efficient docking program.
Hit Selection and Refinement: The top-scoring compounds are selected as "hits." These hits can then be subjected to more rigorous computational analysis, such as more accurate docking methods or molecular dynamics simulations, before being prioritized for synthesis and biological testing.
The use of virtual screening can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
Biological Activities and Molecular Mechanisms Ofbenzofuro 3,2 D Pyrimidine 4 3h Thione Analogues: in Vitro and Cellular Perspectives
Anticancer Activity Mechanisms in Cellular Models
Analogues of the nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione framework have demonstrated notable cytotoxic effects against various cancer cell lines. nih.govnih.gov The mechanisms underlying this activity are multifaceted, involving the induction of programmed cell death, interference with cancer-promoting signaling pathways, and inhibition of critical enzymes.
A primary mechanism by which benzofuro[3,2-d]pyrimidine analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research on a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives revealed that specific compounds could effectively trigger apoptosis in cancer cells. researchgate.netnih.gov Mechanistic studies indicated that this process occurs via the mitochondrial apoptosis pathway, a critical intrinsic route for cell-initiated death. researchgate.netnih.gov This pathway involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors.
Furthermore, studies on related pyrimidine-thione derivatives have shown an ability to induce cell cycle arrest. nih.gov This process halts the proliferation of cancer cells at specific checkpoints in their division cycle. The mechanism can involve the downregulation of key cell cycle regulators, such as the inhibitor p21, leading to an inability of the cancer cells to proceed through the cell cycle and replicate. nih.gov Some benzofuran[3,2-d]pyrimidine derivatives have also been observed to induce apoptosis, as suggested by cell cycle analysis, further underscoring the importance of this mechanism.
Benzofuro[3,2-d]pyrimidine analogues have been shown to inhibit the proliferation of a range of human cancer cell lines, including those from lung cancer (A549), leukemia (K562), and liver cancer (HepG2). nih.govnih.gov This broad anti-proliferative activity suggests interference with fundamental signaling pathways that are commonly dysregulated in cancer.
One such pathway involves the Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that are overexpressed in many cancers and contribute to cell survival and proliferation. Analogues with a benzothieno[3,2-d]pyrimidin-4-one core, which is structurally similar to the benzofuro-pyrimidine scaffold, have been identified as potent inhibitors of all three Pim kinase isoforms. researchgate.net These compounds were shown to interrupt the phosphorylation of downstream targets like the pro-apoptotic protein Bad, confirming that their anti-proliferative effects are mechanism-based. researchgate.net By inhibiting these oncogenic signals, the compounds effectively suppress the uncontrolled growth of cancer cells.
A significant focus of research into the anticancer mechanisms of benzofuro[3,2-d]pyrimidine analogues has been their ability to inhibit key enzymes that are crucial for cancer cell survival and proliferation.
PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in the repair of single-strand DNA breaks. Inhibiting PARP-1 in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death. A series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone side chains were designed and synthesized as novel PARP-1 inhibitors. researchgate.netnih.gov Several of these compounds demonstrated potent inhibitory activity against the PARP-1 enzyme, with some showing higher potency and selectivity compared to the clinically used inhibitor, Olaparib. researchgate.netnih.gov The most active compounds, 19b and 19c , exhibited strong cytotoxicity against ovarian cancer (SK-OV-3) cells. researchgate.netnih.gov
| Compound | PARP-1 IC₅₀ (μM) | PARP-2/PARP-1 Selectivity Ratio | SK-OV-3 Cell Line IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 19b | Data not specified | Data not specified | Data not specified | researchgate.net |
| 19c | 0.026 | 85.19-fold over Olaparib | 4.98 | researchgate.netnih.gov |
| Olaparib (Reference) | Data not specified | Data not specified | > 10 | researchgate.net |
Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), are another important class of enzymes in oncology. Their overactivity can drive cancer cell proliferation. The benzofuro[3,2-d]pyrimidine structure is similar to that of known multi-stage tyrosine kinase inhibitors. nih.gov Molecular docking studies with certain furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine derivatives have suggested potential binding modes within the active site of receptor tyrosine kinases, indicating that these compounds may function as inhibitors. nih.gov Furthermore, the related thieno[2,3-d]pyrimidine (B153573) scaffold has been extensively explored for its potent inhibitory activity against various kinases, including EGFR. researchgate.net
Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1), which actively pump chemotherapeutic drugs out of cancer cells.
While studies focusing specifically on nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione analogues as MDR reversal agents are limited, research on closely related structures provides a strong rationale for their potential in this area. The benzofuran (B130515) scaffold is a viable framework for developing P-gp inhibitors, as demonstrated by a series of thiophenylbenzofuran derivatives that effectively reversed the MDR phenotype. nih.gov These agents sensitized MDR cancer cells to conventional chemotherapeutics like vincristine (B1662923) and paclitaxel. nih.gov
Moreover, other fused pyrimidine (B1678525) systems have shown significant promise. Pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors were found to reverse P-gp-mediated MDR by inhibiting the transporter's ATPase activity. Similarly, pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of MRP1. This collective evidence from analogous compounds suggests that the benzofuro[3,2-d]pyrimidine core is well-suited for targeting the key transporters responsible for MDR, warranting further investigation into its potential to resensitize resistant cancers to chemotherapy.
Antimicrobial Activity: Molecular Basis and Target Identification (In Vitro Studies)
In addition to their anticancer properties, benzofuro[3,2-d]pyrimidine analogues have been evaluated for their potential as antimicrobial agents, showing activity against a variety of bacterial pathogens.
In vitro screening has confirmed the antibacterial activity of benzofuro[3,2-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria.
Targeting Bacterial Cell Wall Synthesis: One identified molecular mechanism is the inhibition of enzymes essential for bacterial cell wall biosynthesis. Molecular docking studies on a series of benzofuran derivatives containing a pyrimidine moiety suggested that these compounds could act as inhibitors of Glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is critical for the production of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting this enzyme, the compounds disrupt cell wall integrity, leading to bacterial cell death.
Targeting DNA Gyrase: Another potential target for the antibacterial action of these compounds is DNA gyrase. This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition is a validated antibacterial strategy. While direct studies on benzofuro-pyrimidines are emerging, research on the closely related thieno[3,2-d]pyrimidine (B1254671) scaffold has identified potent DNA gyrase inhibitors. Molecular docking simulations of these analogues showed strong binding affinities to the B subunit of DNA gyrase, indicating a plausible mechanism for their antibacterial effects.
The table below summarizes the observed in vitro antibacterial activity of some benzofuran-pyrimidine analogues against selected pathogens.
| Bacterial Strain | Gram Stain | Observed Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | Active | |
| Bacillus subtilis | Positive | Significant Activity | |
| Escherichia coli | Negative | Active | |
| Pseudomonas aeruginosa | Negative | Active |
The demonstrated ability of these compounds to target distinct and essential bacterial processes highlights their potential as scaffolds for the development of new antibacterial agents.
Antifungal Mechanisms Against Specific Fungal Strains
Analogues of nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione have demonstrated notable antifungal activity against a variety of pathogenic fungal strains. Research has shown efficacy against species such as Aspergillus flavus, Candida neoformans, and Candida albicans. researchgate.net
A key molecular mechanism underlying the antifungal action of some benzofuro[3,2-d]pyrimidine derivatives against Candida albicans is the inhibition of Protein Kinase C1 (Pkc1). vnu.edu.vnnih.govvnu.edu.vnresearchgate.netresearchgate.net CaPkc1 is a crucial regulator of cell wall integrity, and its inhibition can disrupt the normal growth and morphogenesis of the fungus. vnu.edu.vnvnu.edu.vnresearchgate.net Notably, the inhibition of CaPkc1 by these compounds has been shown to restore the susceptibility of fluconazole-resistant Candida albicans strains to this conventional antifungal agent, suggesting a synergistic effect. nih.govresearchgate.net This indicates that these compounds may act as chemosensitizers, offering a potential strategy to overcome antifungal drug resistance.
The table below summarizes the antifungal activity of selected benzofuro[3,2-d]pyrimidine analogues against various fungal strains.
| Compound/Analogue | Fungal Strain | Activity/Mechanism | Reference |
| Benzofuro[3,2-d]pyrimidine derivatives | Candida albicans | Inhibition of Pkc1, restoration of fluconazole (B54011) susceptibility | vnu.edu.vnnih.govvnu.edu.vnresearchgate.netresearchgate.net |
| Substituted benzofuro[3,2-d]pyrimidines | Aspergillus flavus | Antifungal activity | researchgate.net |
| Substituted benzofuro[3,2-d]pyrimidines | Candida neoformans | Antifungal activity | researchgate.net |
Investigation of Membrane Integrity and Biosynthesis Pathways
While the inhibition of Pkc1 provides a clear mechanism related to cell wall integrity, direct investigations into the effects of nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione and its close analogues on fungal membrane integrity and specific biosynthesis pathways like ergosterol (B1671047) production are less explicitly detailed in the available literature. However, the broader class of pyrimidine derivatives has been studied for such effects. For instance, some pyrazole-containing fused pyridine-pyrimidine derivatives have been shown to inhibit ergosterol biosynthesis in fungi. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death. The potential of benzofuro[3,2-d]pyrimidine-4(3H)-thione analogues to similarly target ergosterol biosynthesis remains an area for further investigation.
Enzyme Inhibition Studies (General Research)
A significant area of research for benzofuro[3,2-d]pyrimidine analogues has been their potent enzyme inhibitory activity, particularly in the context of cancer therapy.
One of the most well-validated enzyme targets for benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives is Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net PARP-1 is a key enzyme in the DNA damage repair pathway. nih.govresearchgate.net Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations), ultimately triggering cell death. researchgate.net Several studies have designed and synthesized novel benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives as potent PARP-1 inhibitors. nih.govresearchgate.net
Studies on benzofuran[3,2-d]pyrimidine-4(3H)-one analogues have demonstrated their potent inhibitory activity against PARP-1, with some compounds exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net For instance, certain thiosemicarbazone-containing derivatives have shown significantly more potent inhibitory activity and higher selectivity for PARP-1 over PARP-2 compared to the established PARP inhibitor, Olaparib. nih.govresearchgate.net The mechanism of action involves the inhibition of DNA single-strand break repair, which leads to the accumulation of DNA double-strand breaks and subsequent apoptosis of cancer cells. nih.govresearchgate.net The inhibition of PARP-1 impedes the maturation of nascent DNA strands during replication, contributing to the cytotoxic effects of these compounds. nih.govbiorxiv.org
The following table presents the PARP-1 inhibitory activity of representative benzofuran[3,2-d]pyrimidine-4(3H)-one analogues.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (PARP-2/PARP-1) | Reference |
| Analogue 19c | PARP-1 | 0.026 | 85.19-fold over Olaparib | nih.govresearchgate.net |
The development of potent and selective PARP-1 inhibitors from the benzofuran[3,2-d]pyrimidine scaffold has been guided by structure-based drug design strategies. nih.govresearchgate.net By analyzing the crystal structures of PARP-1 in complex with inhibitors, researchers have been able to identify key interactions and design novel analogues with improved binding affinity and selectivity. nih.govresearchgate.net This approach has led to the synthesis of next-generation selective PARP-1 inhibitors with enhanced therapeutic potential. nih.govresearchgate.net
Other Reported In Vitro Biological Activities and Mechanistic Insights (e.g., anti-inflammatory, antiviral, antioxidant)
Beyond their antifungal and enzyme inhibitory properties, benzofuro[3,2-d]pyrimidine analogues have shown a range of other in vitro biological activities.
Anti-inflammatory Activity: Several benzofuran derivatives, including those with a fused pyrimidine ring, have demonstrated significant anti-inflammatory properties. ijbcp.comresearchgate.net Mechanistic studies on related benzofuran hybrids have revealed that their anti-inflammatory effects can be attributed to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.comnih.gov These pathways are crucial in regulating the expression of pro-inflammatory mediators. Inhibition of these pathways leads to a reduction in the production of inflammatory molecules such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins. mdpi.comnih.gov
Antioxidant Activity: Benzofuro[3,2-d]pyrimidine analogues have also been reported to possess antioxidant properties. researchgate.net Studies on related benzofuran-2-one derivatives have shown that these compounds can reduce intracellular reactive oxygen species (ROS) levels in cellular models of oxidative stress. mdpi.com The antioxidant capacity has been evaluated using assays such as the DPPH radical scavenging assay. researchgate.net
Antiviral Activity: While the benzofuran scaffold, in general, is known to be a constituent of some antiviral compounds, specific and detailed mechanistic studies on the antiviral activity of nih.govBenzofuro[3,2-d]pyrimidine-4(3H)-thione and its close analogues are not extensively documented in the reviewed literature.
Conclusion and Future Research Directions Forbenzofuro 3,2 D Pyrimidine 4 3h Thione Chemistry and Biology
Advancements in the Synthesis of Complexresearchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione Architectures
Future synthetic endeavors will likely focus on the development of more intricate and diverse molecular architectures based on the researchgate.netbenzofuro[3,2-d]pyrimidine-4(3H)-thione core. While current synthetic routes, often starting from precursors like 3-amino-2-benzofurancarboxamide, have proven effective for generating a range of derivatives, the next wave of innovation will necessitate the creation of more complex, three-dimensional structures to explore new chemical space and enhance biological activity. researchgate.netresearchgate.net
Key areas for future synthetic research include:
Stereoselective Synthesis: The introduction of chiral centers into the benzofuro[3,2-d]pyrimidine scaffold could lead to derivatives with improved potency and selectivity for their biological targets. Developing stereoselective synthetic methods will be crucial for accessing enantiomerically pure compounds.
Multi-component Reactions: The use of multi-component reactions (MCRs) can provide rapid access to a wide array of structurally diverse derivatives from simple starting materials in a single step. This approach is not only efficient but also aligns with the principles of green chemistry.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the researchgate.netbenzofuro[3,2-d]pyrimidine-4(3H)-thione core would be highly valuable. This would allow for the rapid generation of analogues with modified properties without the need for de novo synthesis, accelerating the structure-activity relationship (SAR) studies.
Novel Annulation Strategies: The exploration of novel cycloaddition and annulation reactions could lead to the discovery of new fused heterocyclic systems incorporating the benzofuro[3,2-d]pyrimidine moiety, further expanding the chemical diversity of this compound class. nih.gov
Expanding the Scope of Biological Target Landscape and Polypharmacology Research
While research has highlighted the potential of benzofuro[3,2-d]pyrimidine derivatives as anticancer and antimicrobial agents, a significant opportunity exists to broaden the investigation into their biological targets and explore their polypharmacological profiles. researchgate.netnih.gov The ability of a single compound to modulate multiple targets can be advantageous for treating complex diseases.
Future research in this area should focus on:
Systematic Target Identification: Employing chemoproteomics and other advanced screening platforms to systematically identify the protein targets of researchgate.netbenzofuro[3,2-d]pyrimidine-4(3H)-thione derivatives. This will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic applications.
Exploration of New Therapeutic Areas: Screening libraries of these compounds against a wider range of biological targets implicated in diseases such as neurodegenerative disorders, inflammatory conditions, and metabolic diseases.
Polypharmacology Profiling: Intentionally designing and synthesizing derivatives that exhibit specific polypharmacological profiles. For example, compounds that co-inhibit multiple kinases in a cancer signaling pathway could be more effective and less prone to resistance.
Mechanism of Action Studies: Detailed mechanistic studies to elucidate how these compounds interact with their biological targets at the molecular level. This knowledge is essential for rational drug design and optimization.
A notable example of target exploration within the broader benzofuran[3,2-d]pyrimidine class is the development of derivatives as PARP-1 inhibitors. nih.gov One study reported a derivative with an IC50 value of 0.026 μM against the PARP-1 enzyme, demonstrating potent and selective inhibitory activity. nih.gov Such findings underscore the potential of this scaffold to yield highly active and selective inhibitors for a variety of important biological targets. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization Efforts
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel researchgate.netbenzofuro[3,2-d]pyrimidine-4(3H)-thione derivatives. These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide their optimization, thereby accelerating the drug discovery pipeline. premierscience.commdpi.com
Future applications of AI and ML in this field include:
Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of virtual compounds. This will enable the in silico screening of large virtual libraries to identify the most promising candidates for synthesis and testing.
De Novo Drug Design: Utilizing generative AI models to design novel benzofuro[3,2-d]pyrimidine derivatives with desired properties. These models can learn from existing chemical data to generate new molecules that are predicted to be active and have favorable drug-like characteristics.
Target Prediction and Polypharmacology Analysis: Employing AI algorithms to predict the potential biological targets of a given compound and to analyze its likely polypharmacological profile. This can help in identifying new therapeutic opportunities and in understanding potential off-target effects.
Synthetic Route Prediction: Using ML models to predict efficient synthetic routes for target compounds, which can aid in the planning and execution of their synthesis.
Development of Sustainable and Scalable Production Methodologies forresearchgate.netBenzofuro[3,2-d]pyrimidine-4(3H)-thione Derivatives
As promising drug candidates emerge from this class of compounds, the development of sustainable and scalable production methodologies will become increasingly important. Traditional synthetic methods often rely on harsh reagents and generate significant waste, making them unsuitable for large-scale manufacturing.
Future research in this area should prioritize:
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, catalysts, and reagents. This includes exploring biocatalysis and flow chemistry as greener alternatives to traditional batch processing.
Process Optimization: Optimizing reaction conditions to improve yields, reduce reaction times, and minimize the formation of byproducts. This will be crucial for making the synthesis more efficient and cost-effective.
Scalable Synthesis: Designing synthetic routes that are readily scalable from the laboratory to industrial production. This requires careful consideration of factors such as safety, cost of goods, and equipment availability.
Circular Economy Principles: Investigating opportunities to recycle and reuse solvents and catalysts to minimize the environmental impact of the manufacturing process.
By focusing on these key research directions, the scientific community can continue to unlock the therapeutic potential of researchgate.netbenzofuro[3,2-d]pyrimidine-4(3H)-thione and its derivatives, paving the way for the development of new and effective medicines.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify regiochemistry (e.g., NH proton at δ 13.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., m/z 222 [M] for CHNS) .
- UV-Vis Spectroscopy : Absorption maxima (e.g., 400–410 nm) correlate with photodynamic activity .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks .
What biological activities have been reported for this compound derivatives?
Basic Research Question
- Antimicrobial Activity : Derivatives exhibit IC values <10 µM against Staphylococcus aureus and Bacillus subtilis via membrane disruption .
- Photodynamic Therapy (PDT) : Thieno analogs generate singlet oxygen (O) under 410 nm light, achieving 20% deeper tissue penetration than dithiopurine analogs .
- Kinase Inhibition : Benzothieno derivatives show IC <1 µM in protein kinase assays via ATP-binding site competition .
How do computational methods enhance the design of this compound-based therapeutics?
Advanced Research Question
- Molecular Docking : Predicts binding affinities to targets like EGFR or PDK1 using AutoDock Vina .
- TDDFT Calculations : Models electronic transitions to optimize absorption wavelengths for PDT .
- MD Simulations : Assesses stability of drug-target complexes in physiological conditions (e.g., 100 ns trajectories in water) .
How does the photodynamic efficacy of this compound compare to other thiobase agents?
Advanced Research Question
- Penetration Depth : 410 nm irradiation achieves ~100 µm tissue penetration vs. 80 µm for 4-thiothymidine .
- Oxygenation Independence : Maintains O generation under hypoxic conditions, unlike porphyrin-based agents .
- Quantum Yield : Φ = 0.45 vs. 0.28 for dithiopurine, attributed to enhanced intersystem crossing .
What strategies improve the stability and bioavailability of this compound derivatives?
Advanced Research Question
- Lipophilicity Modulation : Trifluoromethyl groups increase logP values by 1.5–2.0 units, enhancing membrane permeability .
- Pro-drug Design : Phosphorylated derivatives improve aqueous solubility (e.g., 5 mg/mL vs. 0.2 mg/mL for parent compound) .
- Degradation Mitigation : Store under argon at -20°C to prevent oxidation; avoid strong acids/bases .
How can structural modifications tune the selectivity of this compound for specific enzymes?
Advanced Research Question
- Substituent Effects : 4-Ethoxyphenyl groups reduce off-target kinase binding by 40% .
- Stereochemistry Control : (2S)-pyrrolidinyl substituents enhance enantioselectivity for PNP (IC = 315 µM vs. 520 µM for R-isomer) .
- Bioisosteric Replacement : Replacing sulfur with selenium increases ROS generation but reduces metabolic stability .
What are the key challenges in scaling up this compound synthesis?
Advanced Research Question
- Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., EtOH/HO) for >90% purity .
- By-product Formation : Optimize stoichiometry (e.g., 1.2 eq Lawesson’s reagent) to minimize disulfide by-products .
- Safety : Use closed systems to handle toxic HS released during thionation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
